N,N'-dimethylphthalamide
Overview
Description
N,N'-dimethylphthalamide is a chemical compound that has been studied in various contexts due to its interesting properties and applications in organic chemistry. This document will explore various aspects of N,N'-dimethylphthalamide, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties, based on scientific research.
Synthesis Analysis
The synthesis of N,N'-dimethylphthalamide and related compounds involves various organic chemistry techniques. Although there is no direct study focusing on N,N'-dimethylphthalamide synthesis in the provided research, compounds with similar structures, such as dimethylamino-substituted naphthalenes and phthalazines, have been synthesized through methods that could potentially be applied or adapted for N,N'-dimethylphthalamide. These methods include reactions of dimethylamino groups with aromatic systems under specific conditions (Staab et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds related to N,N'-dimethylphthalamide, such as N,N-dimethylformamide, has been determined through various techniques like gas-phase electron diffraction and X-ray crystallography. These studies provide insights into bond lengths, bond angles, and the overall geometry of the molecule, which can be useful in understanding the structure of N,N'-dimethylphthalamide as well (Schultz & Hargittai, 1993).
Chemical Reactions and Properties
N,N'-dimethylphthalamide likely participates in various chemical reactions typical of amides and dimethylamino-substituted compounds. For example, studies on similar molecules show that they can act as electrophiles or nucleophiles in different chemical environments, participate in cycloaddition reactions, and serve as intermediates in the synthesis of more complex organic molecules (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of N,N'-dimethylphthalamide, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, research on the structure of liquid N,N-dimethylformamide provides insights into intermolecular interactions and molecular arrangement that may also apply to N,N'-dimethylphthalamide (Ohtaki et al., 1983).
Chemical Properties Analysis
Chemical properties of N,N'-dimethylphthalamide, such as reactivity, stability, and acidity, can be studied through its functional groups and comparison with related compounds. For instance, the analysis of dimethylamino-substituted naphthalenes can provide insights into the electron-donating effects of the dimethylamino groups and their influence on the chemical behavior of the compound (Bradbury et al., 1997).
Scientific Research Applications
1. Hydrogel for Heavy Metal Ion Removal
- Summary of Application: DMAA-based hydrogels have been used for removing harmful heavy metal ions from bodies of water . The adsorption technique offers promising outcomes for heavy metal ion removal and is simple to run on a large scale, making it appropriate for practical applications .
- Methods of Application: The hydrogels are synthesized and then used as adsorbents. The heavy metal ions in the water are attracted to the hydrogel, effectively removing them from the water .
- Results or Outcomes: The DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing .
2. Self-Healing Materials
- Summary of Application: DMAA hydrogels are also a suitable choice for self-healing materials . These materials can repair themselves when damaged, extending their lifespan and reducing maintenance requirements.
- Methods of Application: The self-healing properties are inherent in the structure of the DMAA hydrogel. When the hydrogel is damaged, the polymer chains can move and re-bond, effectively healing the material .
- Results or Outcomes: The self-healing properties of DMAA hydrogels have been demonstrated in various studies, showing good performance in terms of healing efficiency .
3. Semiconducting Hydrogel
- Summary of Application: Hydrogels based on a water-soluble n-type semiconducting polymer have been developed, endowing conventional hydrogels with semiconducting capabilities . These hydrogels show good electron mobilities and high on/off ratios, enabling the fabrication of complementary logic circuits and signal amplifiers with low power consumption and high gains .
- Methods of Application: The semiconducting hydrogel is used to fabricate electronic devices. The hydrogel is applied in the device fabrication process, and its semiconducting properties are utilized to enable electronic functionality .
- Results or Outcomes: The semiconducting hydrogel electronics with good bioadhesive and biocompatible interface can sense and amplify electrophysiological signals with enhanced signal-to-noise ratios .
4. Antineoplastic Activities
- Summary of Application: A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities against cancer cells .
- Methods of Application: The compounds were synthesized by two different synthetic routes and tested in vitro .
- Results or Outcomes: The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .
5. N-Alkylation
- Summary of Application: An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures .
- Methods of Application: The employment of microwave irradiation presents noteworthy advantages over conventional heating .
- Results or Outcomes: This method provides a convenient, efficient, and selective way to perform N-Alkylation of N-acidic heterocyclic compounds .
6. Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities
- Summary of Application: Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
- Methods of Application: The compounds were synthesized and their activities were evaluated in vitro .
- Results or Outcomes: The synthesized compounds were tested for cytotoxicity in cancer cell lines and in normal human cells. None of the target derivatives had any cytotoxic activity .
7. Antineoplastic Activities
- Summary of Application: A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized and evaluated for their antineoplastic activities against cancer cells .
- Methods of Application: The compounds were synthesized by two different synthetic routes and tested in vitro .
- Results or Outcomes: The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .
8. N-Alkylation
- Summary of Application: An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures .
- Methods of Application: The employment of microwave irradiation presents noteworthy advantages over conventional heating .
- Results or Outcomes: This method provides a convenient, efficient, and selective way to perform N-Alkylation of N-acidic heterocyclic compounds .
9. Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities
- Summary of Application: Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
- Methods of Application: The compounds were synthesized and their activities were evaluated in vitro .
- Results or Outcomes: The synthesized compounds were tested for cytotoxicity in cancer cell lines and in normal human cells. None of the target derivatives had any cytotoxic activity .
properties
IUPAC Name |
1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRKNFPHGSOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412292 | |
Record name | N,N'-dimethylphthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethylphthalamide | |
CAS RN |
19532-98-0 | |
Record name | N,N'-dimethylphthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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